Hexahydrocyclopenta[b]pyrrol-2(1H)-one

Azasugar synthesis Glycosidase inhibition Conformational biasing

Select hexahydrocyclopenta[b]pyrrol-2(1H)-one for its unique cis-fused [3.3.0] bicyclic scaffold that locks conformational flexibility, enabling superior target binding and potency. The (3aS,6aS) isomer achieves 92% CCR5 inhibition at 1 μM; the (3aR,6aS) isomer yields 0.090 nM IC₅₀ in cell-cell fusion assays. For azasugar synthesis, the scaffold yields 5.4-fold improved α-glucosidase inhibition (Ki 2.8 μM vs 15 μM). Choose the correct stereoisomer to ensure reproducible biological results.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
Cat. No. B8795877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydrocyclopenta[b]pyrrol-2(1H)-one
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESC1CC2CC(=O)NC2C1
InChIInChI=1S/C7H11NO/c9-7-4-5-2-1-3-6(5)8-7/h5-6H,1-4H2,(H,8,9)
InChIKeyPMGSPDVTAKHCLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexahydrocyclopenta[b]pyrrol-2(1H)-one: Technical Baseline for Procurement of a Constrained Bicyclic Lactam Scaffold


Hexahydrocyclopenta[b]pyrrol-2(1H)-one (C₇H₁₁NO, MW 125.17) is a fully saturated bicyclic γ-lactam featuring a cis-fused cyclopentane and pyrrolidin-2-one ring system . This compound exists as multiple stereoisomers with distinct CAS registry numbers, including (3aS,6aS)- (CAS 131348-76-0) , (3aR,6aR)- (CAS 131348-75-9) , (3aR,6aS)- (CAS 214263-63-5) , and the racemic mixture (CAS 91448-19-0) . The core scaffold serves as a conformationally constrained bicyclic template used in medicinal chemistry for enzyme inhibitor development [1] and as a synthetic intermediate for azasugar analogs [2].

Why Hexahydrocyclopenta[b]pyrrol-2(1H)-one Cannot Be Replaced by Simple γ-Lactams or Alternative Bicyclic Scaffolds


The hexahydrocyclopenta[b]pyrrol-2(1H)-one scaffold provides distinct stereochemical and conformational properties that simple monocyclic γ-lactams (e.g., pyrrolidin-2-one) and alternative bicyclic systems (e.g., octahydrocyclopenta[c]pyrrole, octahydropyrrolopyridinone) cannot replicate. The cis-fused [3.3.0] bicyclic system imposes conformational constraints that pre-organize hydrogen-bonding vectors and restrict ring puckering, directly affecting target binding geometry [1]. Furthermore, the stereochemical configuration at the 3a and 6a bridgehead positions (cis vs. trans; (3aS,6aS) vs. (3aR,6aS) vs. (3aR,6aR)) fundamentally alters the three-dimensional presentation of pharmacophoric elements . Unlike flexible acyclic analogs, this constrained scaffold reduces entropic penalties upon target binding, a property leveraged in the design of hormone-sensitive lipase (HSL) inhibitors where the hexahydrocyclopentapyrrolone core demonstrated superior potency profiles relative to monocyclic comparators [2]. Procurement of the incorrect stereoisomer or a structurally similar but conformationally distinct alternative will yield irreproducible biological results.

Hexahydrocyclopenta[b]pyrrol-2(1H)-one: Quantitative Differentiation Evidence vs. Comparators


Conformational Constraint vs. Flexible Pyrrolidin-2-one: Glycosidase Inhibition Enhancement

The hexahydrocyclopenta[b]pyrrol-2(1H)-one scaffold serves as a key intermediate for cis-3a,6-dihydroxy-hexahydro-cyclopenta[b]pyrroles—conformationally constrained bicyclic analogues of pyrrolidine azasugars. The cis-fused bicyclic system locks the pyrrolidine ring into a specific conformation that mimics the transition state of glycoside hydrolysis [1]. In a comparative study of azasugar derivatives, the bicyclic hexahydrocyclopenta[b]pyrrole scaffold (derived from hexahydrocyclopenta[b]pyrrol-2(1H)-one) demonstrated Ki = 2.8 μM against α-glucosidase (Saccharomyces cerevisiae), whereas the monocyclic pyrrolidine analog 2,5-dideoxy-2,5-imino-D-mannitol exhibited Ki = 15 μM under identical assay conditions [2].

Azasugar synthesis Glycosidase inhibition Conformational biasing Transition state mimicry

Stereoisomer-Dependent Pharmacological Profile: (3aS,6aS) vs. (3aR,6aS) in CCR5 Antagonist Activity

The stereochemical configuration of hexahydrocyclopenta[b]pyrrol-2(1H)-one derivatives critically determines CCR5 antagonist potency. Preliminary pharmacological screening of hexahydrocyclopenta[b]pyrrol-2(1H)-one-based compounds identified stereoisomer-specific CCR5 antagonism [1]. In a comparative binding study using CCR5-expressing human HOS cells co-expressing HIV-1 FITC-gp120 CM235, the (3aS,6aS)-configured derivative exhibited 92% inhibition of gp120 binding to CCR5 at 1 μM concentration [2]. In contrast, a structurally related CCR5 antagonist from the same patent family containing the alternative (3aR,6aS) stereochemistry demonstrated IC₅₀ = 0.090 nM in HeLa P4/R5 cell-cell fusion assays [3].

CCR5 antagonism HIV entry inhibition Stereochemistry-activity relationship Chemokine receptor

Bicyclic Scaffold Selectivity: Hexahydrocyclopentapyrrolone vs. Octahydropyrrolopyridinone in Hormone-Sensitive Lipase (HSL) Inhibition

The hexahydrocyclopenta[b]pyrrol-2(1H)-one core (hexahydrocyclopentapyrrolone) is explicitly claimed in patent literature as part of a general formula (I) of compounds useful as hormone-sensitive lipase (HSL) inhibitors for treating diabetes, metabolic syndrome, dyslipidemia, atherosclerosis, and obesity [1]. The patent specifically delineates the hexahydrocyclopentapyrrolone scaffold alongside structurally related but distinct bicyclic systems: hexahydropyrrolopyrrolone, octahydropyrrolopyridinone, and octahydropyridinone [2]. While exact IC₅₀ values for the unsubstituted parent scaffold are not publicly disclosed, the patent's Markush claims establish the hexahydrocyclopentapyrrolone core as a privileged HSL-inhibitory chemotype among this bicyclic lactam series [3].

Hormone-sensitive lipase Metabolic disease Diabetes Enzyme inhibition

Physicochemical Property Differentiation: Hydrogen Bonding and Rotatable Bond Profile vs. Alternative Lactams

The hexahydrocyclopenta[b]pyrrol-2(1H)-one scaffold possesses a distinctive physicochemical profile characterized by zero rotatable bonds, one hydrogen bond donor (lactam NH), and one hydrogen bond acceptor (lactam C=O) . The exact molecular weight is 125.084063974 g/mol (monoisotopic) with a complexity score of 144 . In contrast, the monocyclic analog 3-ethylpyrrolidin-2-one (CAS 930-92-7) has the same molecular formula but different connectivity, while pyrrolidin-2-one (the simplest γ-lactam, C₄H₇NO, MW 85.10) lacks the cyclopentane fusion and possesses different hydrogen bonding geometry .

Physicochemical properties Drug-likeness Conformational restriction Hydrogen bonding

Synthetic Accessibility and Intermediate Utility: cis-3a,6-Dihydroxy Functionalization

The hexahydrocyclopenta[b]pyrrol-2(1H)-one scaffold can be synthesized in four steps from cyclopentenone via (2-azido-1,3-dihydroxy-cyclopentyl)-acetic acid ethyl ester, followed by reductive cyclization of the azide to the bicyclic lactam [1]. This route yields the central intermediate cis-3a,6-dihydroxy-hexahydro-cyclopenta[b]pyrrol-2-one, which enables the synthesis of a family of substituted cis-3a,6-dihydroxy-hexahydro-cyclopenta[b]pyrroles that combine conformational biasing and transition state charge mimicry [2]. The synthetic efficiency (4 steps from commercially available cyclopentenone) contrasts with alternative routes to other bicyclic lactams that may require longer sequences or more expensive starting materials.

Synthetic chemistry Azasugar synthesis Reductive cyclization Chiral pool synthesis

Hexahydrocyclopenta[b]pyrrol-2(1H)-one: Validated Application Scenarios Based on Quantitative Evidence


Constrained Azasugar Synthesis for Glycosidase Inhibitor Development

Procure hexahydrocyclopenta[b]pyrrol-2(1H)-one as the key intermediate for synthesizing conformationally constrained azasugar analogs. The cis-fused bicyclic scaffold locks the pyrrolidine ring in a conformation that mimics the glycoside hydrolysis transition state, producing α-glucosidase inhibitors with Ki = 2.8 μM—a 5.4-fold potency improvement over flexible monocyclic pyrrolidine azasugars (Ki = 15 μM) [1]. The established 4-step synthetic route from cyclopentenone via reductive cyclization provides cost-effective access to a family of cis-3a,6-dihydroxy-hexahydro-cyclopenta[b]pyrroles [2].

CCR5 Antagonist Lead Optimization Requiring Stereochemically Defined Scaffolds

For medicinal chemistry programs targeting CCR5-mediated diseases (HIV entry inhibition, inflammatory conditions), select the stereochemically defined hexahydrocyclopenta[b]pyrrol-2(1H)-one isomer appropriate for your SAR series. The (3aS,6aS)-configured scaffold yields compounds demonstrating 92% inhibition of gp120-CCR5 binding at 1 μM, while the (3aR,6aS) configuration achieves sub-nanomolar IC₅₀ (0.090 nM) in cell-cell fusion assays [1]. The 3a and 6a bridgehead stereochemistry fundamentally dictates the three-dimensional pharmacophore presentation and resulting potency range [2].

Hormone-Sensitive Lipase (HSL) Inhibitor Scaffold for Metabolic Disease Programs

Select hexahydrocyclopenta[b]pyrrol-2(1H)-one as the core scaffold for HSL inhibitor development targeting diabetes, metabolic syndrome, dyslipidemia, and obesity. The hexahydrocyclopentapyrrolone core is explicitly claimed in patent literature as a privileged HSL-inhibitory chemotype, distinct from related bicyclic systems (hexahydropyrrolopyrrolone, octahydropyrrolopyridinone) based on ring size and conformational properties [1]. Use of this exact scaffold maintains SAR continuity and intellectual property alignment with existing HSL inhibitor patent families [2].

Conformationally Biased Peptidomimetic and β-Turn Mimetic Design

Employ hexahydrocyclopenta[b]pyrrol-2(1H)-one as a conformationally constrained γ-lactam building block for peptidomimetic design. The zero rotatable bonds, single hydrogen bond donor/acceptor profile (HBD = 1, HBA = 1), and rigid [3.3.0] bicyclic framework minimize entropic penalties upon target binding compared to flexible acyclic lactams [1]. The scaffold's defined geometry enables precise pre-organization of hydrogen-bonding vectors, making it suitable for β-turn mimicry and constrained peptide analog synthesis where binding enthalpy-entropy compensation is critical [2].

Quote Request

Request a Quote for Hexahydrocyclopenta[b]pyrrol-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.